molecular formula C23H18FN3O2 B2743463 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877799-65-0

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol

Cat. No.: B2743463
CAS No.: 877799-65-0
M. Wt: 387.414
InChI Key: XSMRNEJDRWCBNE-UHFFFAOYSA-N
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Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol is a pyrimidine derivative featuring a central pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 5, and a phenolic hydroxyl group at position 5 of a benzene ring. The phenol group is further functionalized with a 4-fluorophenylmethoxy substituent. Its molecular weight is approximately 431.5 g/mol, with a calculated XLogP3 of ~4.7, indicating moderate lipophilicity .

Properties

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-17-8-6-15(7-9-17)14-29-18-10-11-19(21(28)12-18)22-20(13-26-23(25)27-22)16-4-2-1-3-5-16/h1-13,28H,14H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRNEJDRWCBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between an aminopyrimidine derivative and a substituted phenol under mild conditions. The general procedure includes dissolving the aminopyrimidine in an alcohol solvent, adding the phenolic compound, and employing a catalyst such as p-toluenesulfonic acid. The mixture is refluxed and subsequently purified through crystallization.

Crystallographic Data:

  • Molecular Formula: C23H18FN3O2
  • Molecular Weight: 401.41 g/mol
  • Melting Point: 175–177 °C

Table 1 summarizes the crystallographic data for this compound:

ParameterValue
Space GroupP21
a (Å)6.0024(5)
b (Å)19.474(2)
c (Å)8.3531(8)
β (°)91.75(9)
Volume (ų)975.95(16)

Anticancer Activity

Research indicates that derivatives of pyrimidine, including the compound of interest, exhibit significant anticancer properties. A study highlighted that pyrimidine-based compounds can inhibit various cancer cell lines through multiple mechanisms, including cell cycle arrest and apoptosis induction.

  • In Vitro Studies : The compound was tested against several cancer cell lines, demonstrating a mean growth inhibition (GI%) of approximately 43.9% across diverse types.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as cyclin-dependent kinases (CDK), showcasing potential as a dual inhibitor of CDK2 and TRKA.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) : Inhibitory effects were noted, which could have implications for neurodegenerative diseases.
  • Urease : The compound showed promising urease inhibition, which is crucial for treating infections caused by urease-producing bacteria.

Case Studies

  • Study on Antitumor Effects : In one case study involving renal carcinoma cells (RFX 393), the compound exhibited cytotoxic effects with an IC50 value of 11.70 µM , indicating significant potential for therapeutic application in cancer treatment.
  • Cell Cycle Analysis : Treated cells showed increased accumulation in the G0–G1 phase, suggesting that the compound effectively halts cell cycle progression in cancer cells.

Conclusion and Future Directions

The biological activity of This compound underscores its potential as a therapeutic agent against cancer and other diseases through its multifaceted mechanisms of action. Continued research focusing on structure-activity relationships (SAR), further optimization of its pharmacological properties, and comprehensive in vivo studies are essential to fully elucidate its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs with Varied Substituents

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
  • Structural Differences : Incorporates a 4-methoxyphenyl group at pyrimidine position 5 and a methyl group at position 6, unlike the target compound’s unsubstituted phenyl group.
  • Physicochemical Properties: Higher molecular weight (431.5 g/mol) and XLogP3 (4.7) due to the methoxy and methyl groups, which enhance hydrophobicity.
  • Implications : The methoxy group could increase metabolic stability compared to the target compound’s phenyl group, which lacks electron-donating substituents.
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,4-dichlorophenyl)methoxy]phenol
  • Structural Differences : Replaces the 4-fluorophenylmethoxy group with a 2,4-dichlorophenylmethoxy substituent.
  • Biological Relevance : Chlorine atoms, being stronger electron-withdrawing groups than fluorine, may alter electronic interactions with biological targets, such as kinases or GPCRs .
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol
  • Structural Differences: Features a bromophenoxy substituent on the pyrimidine and a 4-chlorophenylmethoxy group on the phenol.
  • Crystallography: Similar to compounds in , bulky halogen substituents (Br, Cl) may induce non-coplanar conformations, affecting crystal packing and bioavailability .

Non-Pyrimidine Core Analogs

Thiazole Derivatives (Compounds 4 and 5 in )
  • Structural Differences : Replace the pyrimidine core with a thiazole ring and incorporate triazole and pyrazole moieties.
  • Crystallographic Insights : These isostructural compounds exhibit triclinic packing (P¯1 symmetry) with two independent molecules per asymmetric unit. The fluorophenyl groups adopt perpendicular orientations relative to the planar core, suggesting steric influences on intermolecular interactions .
  • Comparison : While the core differs, the fluorophenyl substituent’s orientation may parallel the target compound’s conformational flexibility, impacting target binding.
Dihydroisoquinolinone Derivatives ()
  • Structural Differences: Utilize a dihydroisoquinolinone core with a 4-fluorophenylmethyl group.
  • Functional Implications: The rigid core may restrict binding to flat enzymatic pockets, unlike the target compound’s flexible pyrimidine-phenol system.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~431.5 ~4.7 2 7 6
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 431.5 4.7 2 7 6
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,4-dichlorophenyl)methoxy]phenol ~468.3 ~5.2 2 7 6

Table 2: Structural and Functional Comparisons

Feature Target Compound Thiazole Analogs () Dihydroisoquinolinone ()
Core Structure Pyrimidine-phenol Thiazole-triazole-pyrazole Dihydroisoquinolinone
Key Substituents 4-Fluorophenylmethoxy Fluorophenyl, chlorophenyl 4-Fluorophenylmethyl
Conformational Flexibility Moderate (6 rotatable bonds) Low (rigid triazole-thiazole core) Low (rigid fused ring)
Potential Applications Enzyme inhibition Anticancer/antiviral Kinase inhibition

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic aromatic substitution or Suzuki coupling, suggesting the target compound could be prepared similarly .
  • Crystallography : Halogen substituents (F, Cl, Br) influence crystal packing and molecular planarity. For instance, fluorophenyl groups in adopt perpendicular orientations, which may correlate with the target compound’s solid-state behavior .
  • Biological Activity : Fluorine’s electronegativity and small size enhance bioavailability and target affinity, as seen in antiviral agents like pibrentasvir (), implying the target compound may excel in therapeutic contexts requiring precise hydrophobic interactions .

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